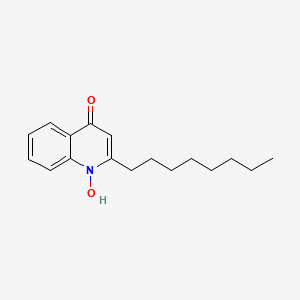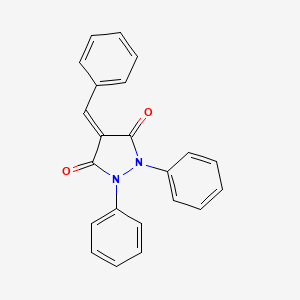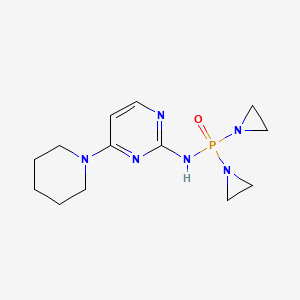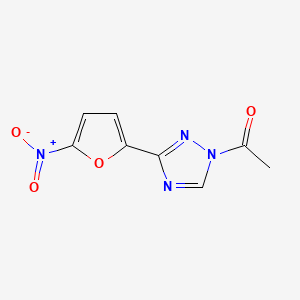
1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)- is a heterocyclic compound that contains a triazole ring and a nitrofuran moiety. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)- typically involves the reaction of 1-acetyl-3-(5-nitro-2-furyl) hydrazine with formic acid or formamide under specific conditions. The reaction conditions often include heating and the use of catalysts to facilitate the formation of the triazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)- involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)- can be compared with other similar compounds such as:
1H-1,2,4-Triazole: A simpler triazole compound without the nitrofuran moiety, used in various chemical and biological applications.
3-Nitro-1H-1,2,4-triazole: A related compound with a nitro group on the triazole ring, exhibiting similar but distinct chemical and biological properties.
1,2,4-Triazole-3-thiol: A triazole derivative with a thiol group, used in coordination chemistry and as a building block for more complex molecules.
These comparisons highlight the unique features of 1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)-, such as its combined triazole and nitrofuran functionalities, which contribute to its diverse applications and biological activities.
Propiedades
Fórmula molecular |
C8H6N4O4 |
|---|---|
Peso molecular |
222.16 g/mol |
Nombre IUPAC |
1-[3-(5-nitrofuran-2-yl)-1,2,4-triazol-1-yl]ethanone |
InChI |
InChI=1S/C8H6N4O4/c1-5(13)11-4-9-8(10-11)6-2-3-7(16-6)12(14)15/h2-4H,1H3 |
Clave InChI |
FCMWZURFINDRRP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=NC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
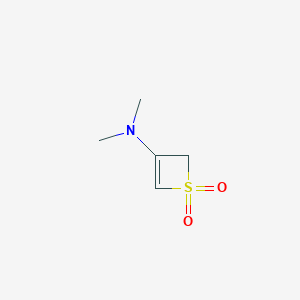
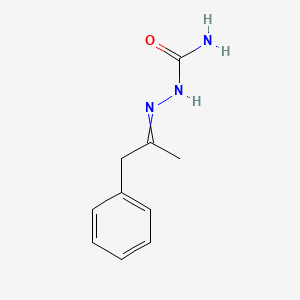
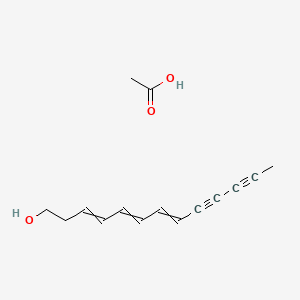
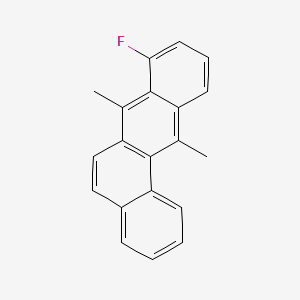

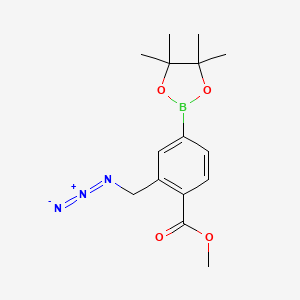
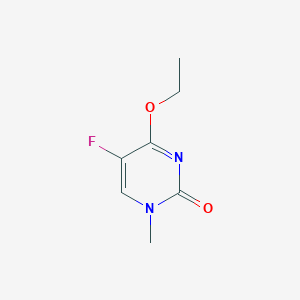
![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)
